methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system substituted with a chloro group, a propyl group, and a benzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the reaction of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl methanol with methyl 4-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Methyl (6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy)acetate
- Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate
Uniqueness
Methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate is unique due to its specific substitution pattern on the chromen ring and the presence of a benzoate ester moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-[(6-chloro-2-oxo-4-propylchromen-7-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO5/c1-3-4-15-9-20(23)27-18-11-19(17(22)10-16(15)18)26-12-13-5-7-14(8-6-13)21(24)25-2/h5-11H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBOTWHWEDMYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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